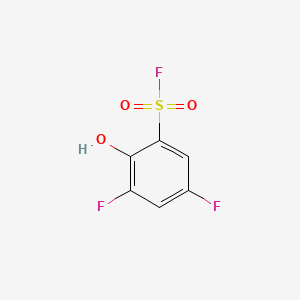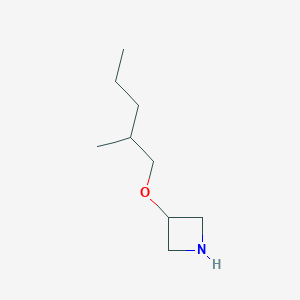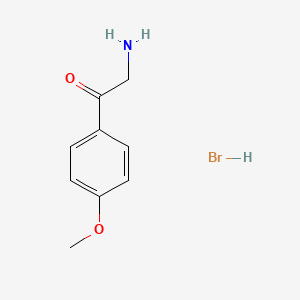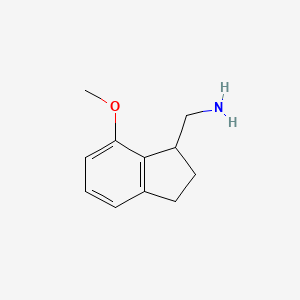
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound that belongs to the class of indene derivatives It is characterized by a methoxy group attached to the indene ring and an amine group attached to the methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:
Cyclization: The starting material, 4-nitro-3-phenylbutanoic acid, undergoes cyclization to form nitromethylindanone.
Reduction: The nitromethylindanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form nitromethylindene.
Hydrogenation: Finally, the nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the indene ring.
Aplicaciones Científicas De Investigación
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective 5-HT2A receptor agonist, which may have implications in treating neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of bioactive molecules, including dopamine receptor agonists and CCR2 antagonists.
Biological Studies: Its derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: Another indene derivative with a similar structure but different substitution pattern.
2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine: A related compound with an ethylamine group instead of a methanamine group.
Uniqueness
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This uniqueness makes it a valuable compound for developing targeted therapies and studying receptor-ligand interactions.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10/h2-4,9H,5-7,12H2,1H3 |
Clave InChI |
AFKJFIOLCVNXGS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


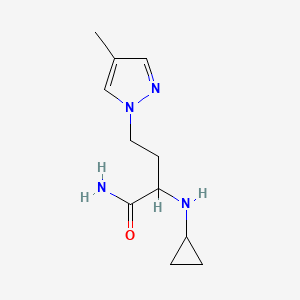

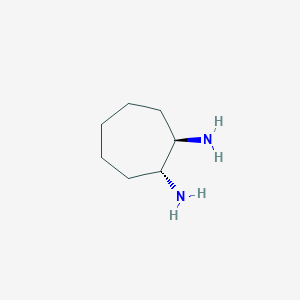
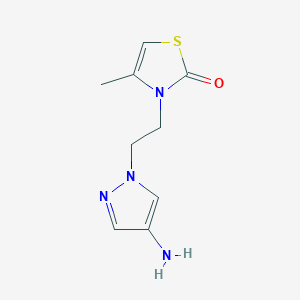


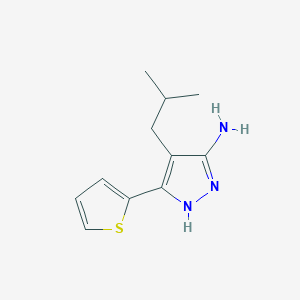



![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
